Absolute Stereochemistry Proof by X-Ray Crystallography and Chemical Correlation to Aztreonam
The absolute configuration of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one has been established through two independent and mutually reinforcing methods: single-crystal X-ray diffraction analysis and chemical elaboration to a known Aztreonam intermediate. The X-ray structure confirmed the (3S,4S) stereogeometry with a monoclinic crystal system (space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4) refined to R₁ = 0.053 for 2043 observed reflections [1]. In parallel, the compound was converted via Baeyer-Villiger oxidation and subsequent sulfonation into a key intermediate on the industrial Aztreonam synthetic route, thereby establishing a direct configurational link to an FDA-approved antibiotic whose bioactivity is critically dependent on the (3S,4S) absolute stereochemistry [2]. In contrast, the (3R,4R) enantiomer and (3S,4R) diastereomer cannot access this Aztreonam pathway [3].
| Evidence Dimension | Absolute configuration assignment and correlation to a pharmacologically active endpoint |
|---|---|
| Target Compound Data | (3S,4S) absolute configuration confirmed by X-ray (R₁ = 0.053); successfully elaborated to Aztreonam key intermediate via Baeyer-Villiger oxidation / sulfonation |
| Comparator Or Baseline | (3R,4R) enantiomer and (3S,4R) diastereomer: elaboration to Aztreonam intermediate is stereochemically impossible via the same synthetic sequence |
| Quantified Difference | Qualitative binary outcome: the (3S,4S) diastereomer enables the Aztreonam pathway; all other three stereoisomers do not |
| Conditions | X-ray crystallography (Mo Kα radiation, monoclinic C2); chemical correlation via Baeyer-Villiger oxidation (peroxyacid, rt) followed by sulfonation |
Why This Matters
For procurement decisions, the (3S,4S) diastereomer is the only stereoisomer validated for the Aztreonam synthetic route; purchasing an incorrect stereoisomer leads to a dead-end intermediate that cannot be converted to the target antibiotic.
- [1] Moers, F. G.; Smits, J. M. M.; Beurskens, P. T.; Thuring, J. W.; Zwanenburg, B. X-ray crystallographic determination of the stereogeometry and absolute configuration of a (3S,4S)-3-amino-4-acetoxy-azetidin-2-one derivative. J. Chem. Crystallogr. 1995, 25 (7), 429–432. View Source
- [2] Cainelli, G.; Panunzio, M.; Bandini, E.; Martelli, G.; Spunta, G. Ruthenium-catalyzed oxidation of 3-amino-β-lactams: stereospecific synthesis of 3-amino-4-acetoxyazetidin-2-one. Synlett 1997, No. 8, 923–925. View Source
- [3] Andreoli, P.; Billi, L.; Cainelli, G.; Panunzio, M.; Bandini, E.; Martelli, G.; Spunta, G. β-Lactams from ester enolates and silylimines: An enantiospecific synthesis of monocyclic β-lactams. Tetrahedron 1991, 47 (43), 9061–9070. View Source
